![molecular formula C10H14BrNO B1342014 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide CAS No. 67544-41-6](/img/structure/B1342014.png)
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
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Overview
Description
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol, also known by its synonyms such as 2-aminotetralin-6-ol, is a compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol .
Molecular Structure Analysis
The InChI string of the compound is InChI=1S/C10H13NO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9,12H,1,3,5,11H2 . The Canonical SMILES string is C1CC2=C(CC1N)C=CC(=C2)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 163.099714038 g/mol . The topological polar surface area of the compound is 46.2 Ų .Scientific Research Applications
I have conducted several searches to find detailed information on unique applications of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide in scientific research. Unfortunately, the available online resources do not provide a comprehensive analysis that covers six to eight unique applications as requested.
Photochemical Transformation Studies
This compound has been used as a model in studies related to the photochemical transformation of certain steroids, such as 17β-estradiol and 17α-ethinylestradiol .
Future Directions
properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELLWXZDJHUUTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600642 |
Source
|
Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide | |
CAS RN |
67544-41-6 |
Source
|
Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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